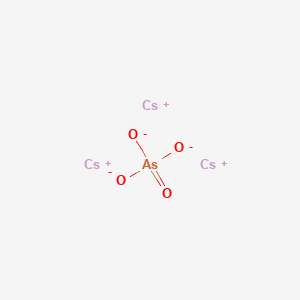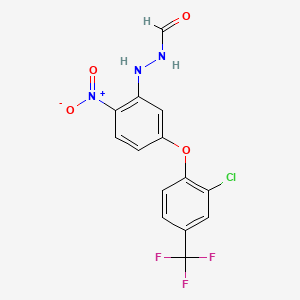
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazinecarboxaldehyde group attached to a phenyl ring substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a nitro group. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and bases such as sodium hydride, carried out under an inert atmosphere like argon .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include continuous flow reactors to ensure consistent reaction conditions and efficient production rates. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives. These products can have different properties and applications depending on the functional groups introduced.
科学的研究の応用
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
作用機序
The mechanism of action of Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s trifluoromethyl group is known to enhance its binding affinity and stability in biological systems .
類似化合物との比較
Similar Compounds
Fomesafen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.
Trifluoromethylpyridines: Compounds containing trifluoromethyl groups attached to pyridine rings.
Uniqueness
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
特性
CAS番号 |
75131-22-5 |
|---|---|
分子式 |
C14H9ClF3N3O4 |
分子量 |
375.69 g/mol |
IUPAC名 |
N-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitroanilino]formamide |
InChI |
InChI=1S/C14H9ClF3N3O4/c15-10-5-8(14(16,17)18)1-4-13(10)25-9-2-3-12(21(23)24)11(6-9)20-19-7-22/h1-7,20H,(H,19,22) |
InChIキー |
LILYPFQAEADVAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])NNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



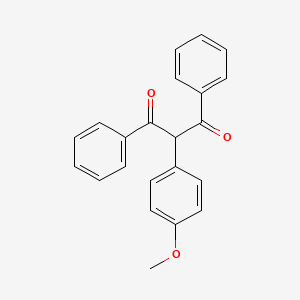
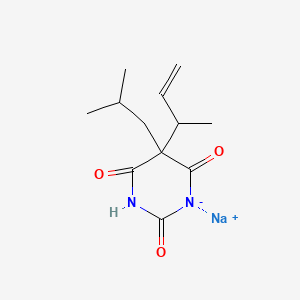
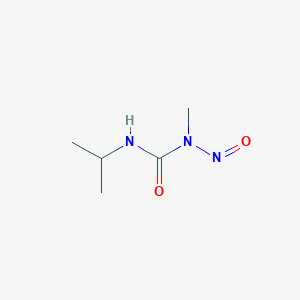

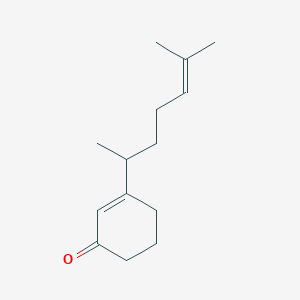
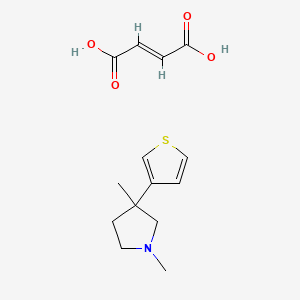
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
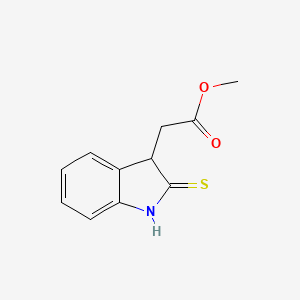
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
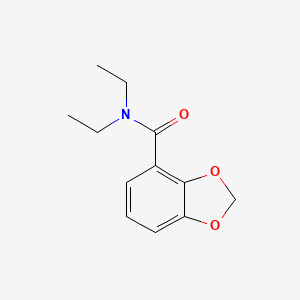
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
